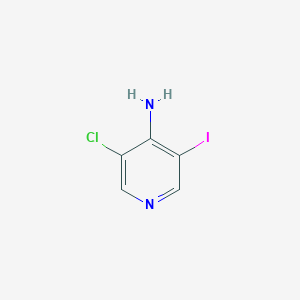
(S)-3,3-Dimethyl-1-(piperidin-3-yl)ureahydrochloride
Übersicht
Beschreibung
“(S)-3,3-Dimethyl-1-(piperidin-3-yl)ureahydrochloride” is a chemical compound with the IUPAC name 1-methyl-3-(piperidin-3-yl)urea hydrochloride . It has a molecular weight of 193.68 and is typically in solid form .
Synthesis Analysis
The synthesis of piperidine derivatives, such as “(S)-3,3-Dimethyl-1-(piperidin-3-yl)ureahydrochloride”, is a significant area of research in modern organic chemistry . Piperidine-containing compounds are crucial synthetic medicinal blocks for drug construction . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task .Molecular Structure Analysis
The InChI code for “(S)-3,3-Dimethyl-1-(piperidin-3-yl)ureahydrochloride” is 1S/C7H15N3O.ClH/c1-8-7(11)10-6-3-2-4-9-5-6;/h6,9H,2-5H2,1H3,(H2,8,10,11);1H . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis
Piperidine derivatives undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
“(S)-3,3-Dimethyl-1-(piperidin-3-yl)ureahydrochloride” is a solid compound . It has a molecular weight of 193.68 .Wissenschaftliche Forschungsanwendungen
Radioligand Binding Assays and σ-Receptor Selectivity
Research by Berardi et al. (1998) explored derivatives of 3,3-dimethylpiperidine, including compounds related to (S)-3,3-Dimethyl-1-(piperidin-3-yl)ureahydrochloride. These compounds demonstrated significant binding affinities and selectivities towards σ1 and σ2 receptors. Their study highlighted the potential of these compounds in the development of selective σ-receptor ligands (Berardi et al., 1998).
Synthesis and Evaluation of Novel Analogs
Hultin and Szarek (1994) synthesized diastereomeric 1-(piperidin-3′-yl)uracil compounds as analogs of the aminoacyl nucleoside antibiotic puromycin. Their research focused on the synthesis and biological evaluation of these compounds, investigating their potential in anti-HIV and antitumor activities (Hultin & Szarek, 1994).
Steric Carbonyl Protection and Cleavage in Organic Synthesis
The study by Hassel and Seebach (1978) investigated ureas with sterically protected carbonyl groups, including piperidine derivatives. Their work focused on the metalation and cleavage of these ureas, providing insights into applications of sterically blocked carbonyl compounds in organic synthesis (Hassel & Seebach, 1978).
Muscarinic M2-Receptor Affinity
Holzgrabe and Heller (2003) synthesized compounds with affinity to muscarinic M2-receptor. Their research included the development of a hybrid containing fragments known as allosteric modulators of antagonist binding, opening up avenues for modifying the piperidine ring and other components for therapeutic applications (Holzgrabe & Heller, 2003).
Conformational Studies in Medicinal Chemistry
Smaliy et al. (2011) proposed a novel method for synthesizing 3-(pyrrolidin-1-yl)piperidine, highlighting its importance in medicinal chemistry. This work contributes to the understanding of conformationally rigid diamines, which are crucial in drug development (Smaliy et al., 2011).
Soluble Epoxide Hydrolase Inhibition
Rose et al. (2010) explored 1,3-disubstituted ureas possessing a piperidyl moiety as inhibitors of human and murine soluble epoxide hydrolase (sEH). Their findings indicated significant improvements in pharmacokinetic parameters and highlighted the potential therapeutic applications of these inhibitors (Rose et al., 2010).
Molecular Structure and Crystallography
Naveen et al. (2015) conducted a study on the molecular and crystal structure of a compound related to (S)-3,3-Dimethyl-1-(piperidin-3-yl)ureahydrochloride. Their research contributes to the understanding of the molecular geometry and interactions within such compounds (Naveen et al., 2015).
Zukünftige Richtungen
Piperidine derivatives are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, like “(S)-3,3-Dimethyl-1-(piperidin-3-yl)ureahydrochloride”, is an important task of modern organic chemistry . This area of research is expected to continue to grow in the future .
Eigenschaften
IUPAC Name |
1,1-dimethyl-3-[(3S)-piperidin-3-yl]urea;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O.ClH/c1-11(2)8(12)10-7-4-3-5-9-6-7;/h7,9H,3-6H2,1-2H3,(H,10,12);1H/t7-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOHHWQWGPZHBNS-FJXQXJEOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)NC1CCCNC1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)N[C@H]1CCCNC1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1338222-39-1 | |
| Record name | Urea, N,N-dimethyl-N′-(3S)-3-piperidinyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1338222-39-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



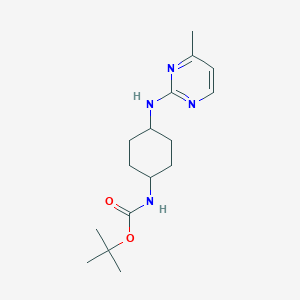
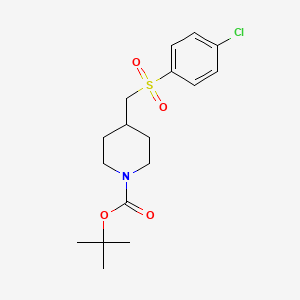
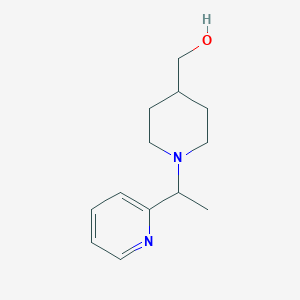
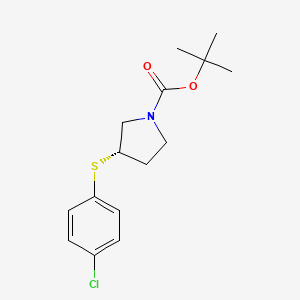
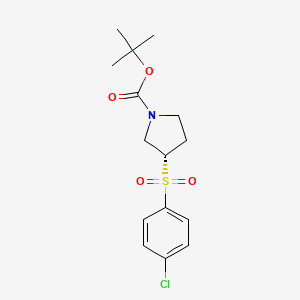


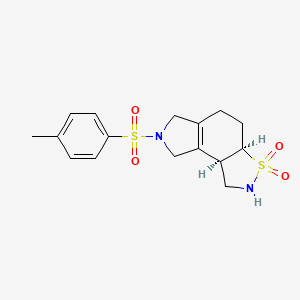
![Racemic-(4aS,6R,7aS)-4-tert-butyl 6-ethyl hexahydrocyclopenta[b][1,4]oxazine-4,6(4aH)-dicarboxylate](/img/structure/B3027501.png)

![6-Bromo-3-chloro-8-iodoimidazo[1,2-a]pyridine](/img/structure/B3027504.png)

